molecular formula C21H25N3O4 B2965315 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946299-92-9

1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2965315
CAS No.: 946299-92-9
M. Wt: 383.448
InChI Key: AVPDCRFGKKCZSZ-UHFFFAOYSA-N
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Description

This urea-based chemical entity, 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, is a specialty compound designed for advanced pharmaceutical and life science research. It features a distinct molecular architecture, integrating a 5-oxopyrrolidinyl scaffold substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups through a urea linkage. This structure is characteristic of a class of compounds investigated for their potential to modulate biological pathways. Compounds with similar pyrrolidin-3-yl urea cores have been identified in patent literature as possessing agonist activity on the Formyl Peptide Receptor Like 1 (FPRL1), a G-protein-coupled receptor implicated in the regulation of inflammatory processes and immune responses . Research into such molecules is focused on understanding their mechanism of action in cell signaling and their potential therapeutic applications in areas including immune system disorders and inflammatory diseases . The presence of specific aromatic ether substituents is a key structural feature that can influence the compound's bioavailability and target affinity. This product is intended for non-clinical, in-vitro research applications to aid scientists in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel biochemical pathways.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-28-19-8-4-16(5-9-19)23-21(26)22-13-15-12-20(25)24(14-15)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPDCRFGKKCZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a derivative of urea that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 326.39 g/mol

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that derivatives of urea can inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
  • Neuroprotective Properties: Some studies indicate that it could protect neuronal cells from oxidative stress.

The biological activities of this compound may be attributed to its interaction with specific biological targets:

  • Receptor Modulation: The compound may act on melanocortin receptors, similar to other urea derivatives, influencing metabolic processes and energy homeostasis .
  • Inhibition of Enzymatic Activity: It could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
  • Cell Cycle Arrest: Research suggests that the compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Antitumor Activity

A study demonstrated that similar urea compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell migration .

Neuroprotection

In vitro studies have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This neuroprotective effect was linked to the modulation of antioxidant enzyme activity .

Data Table: Biological Activities and Effects

Activity TypeDescriptionReference
AntitumorInhibits growth in breast and colon cancer cell lines
Anti-inflammatoryReduces inflammation by modulating cytokine production
NeuroprotectiveProtects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Urea Substituent Pyrrolidinone Substituent Molecular Formula Molecular Weight (g/mol) Notable Features/Activities Reference
1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (Target) 4-Ethoxyphenyl 4-Methoxyphenyl Likely C₂₁H₂₄N₃O₄ ~400 Balanced lipophilicity/polarity -
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl 4-Chlorophenyl C₁₉H₂₀ClN₃O₃ 373.8 Enhanced electronegativity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea None 4-Ethoxyphenyl C₁₃H₁₇N₃O₃ 263.29 Reduced steric bulk
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 3,4,5-Trimethoxyphenyl 4-Methoxyphenyl Not provided Not provided High polarity/solubility
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea 2,4-Dimethoxyphenyl 4-Chlorophenyl C₂₀H₂₂ClN₃O₄ 403.9 Steric hindrance at ortho position
Key Observations:
  • Electron-Donating vs.
  • Polarity : The 3,4,5-trimethoxyphenyl analog has higher polarity due to multiple methoxy groups, which may enhance aqueous solubility but reduce membrane permeability compared to the target.

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